molecular formula C23H32N2O3S B12198892 1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine

1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine

Cat. No.: B12198892
M. Wt: 416.6 g/mol
InChI Key: GQROCJMCZIUAIF-UHFFFAOYSA-N
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Description

1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine is a complex organic compound with the molecular formula C23H32N2O3S and a molecular weight of 416.5768 . This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a butoxy and methylethyl-substituted phenyl ring.

Preparation Methods

The synthesis of 1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine involves multiple steps, typically starting with the preparation of the sulfonyl chloride derivative of the substituted phenyl ring. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural rigidity and binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine include other sulfonyl-substituted piperazines and phenylpiperazines. These compounds share structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct properties and applications .

Properties

Molecular Formula

C23H32N2O3S

Molecular Weight

416.6 g/mol

IUPAC Name

1-(4-butoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C23H32N2O3S/c1-4-5-17-28-23-12-11-21(18-22(23)19(2)3)29(26,27)25-15-13-24(14-16-25)20-9-7-6-8-10-20/h6-12,18-19H,4-5,13-17H2,1-3H3

InChI Key

GQROCJMCZIUAIF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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